molecular formula C11H10ClF3OS B14047137 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047137
M. Wt: 282.71 g/mol
InChI Key: NTSDUUUJJLZQTI-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H10ClF3OS. This compound is characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-3-(trifluoromethylthio)benzene with acetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom of the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its reactivity allows for the modification of biological molecules to study their function and interactions.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism by which 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the chloromethyl and trifluoromethylthio groups, which can participate in various nucleophilic and electrophilic reactions.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethylthio group in a different position on the phenyl ring. This positional isomer may exhibit different reactivity and properties.

    1-(2-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one: This compound lacks the sulfur atom in the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity.

    1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromomethyl group instead of a chloromethyl group can affect the compound’s reactivity in substitution reactions.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-7(16)5-8-3-2-4-10(9(8)6-12)17-11(13,14)15/h2-4H,5-6H2,1H3

InChI Key

NTSDUUUJJLZQTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)CCl

Origin of Product

United States

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